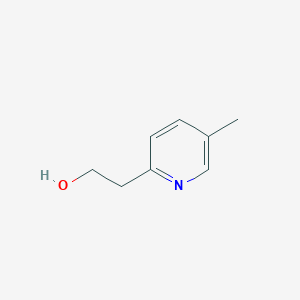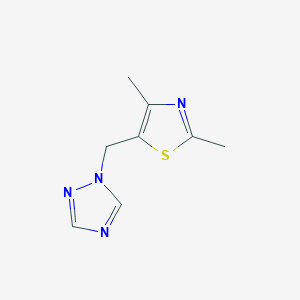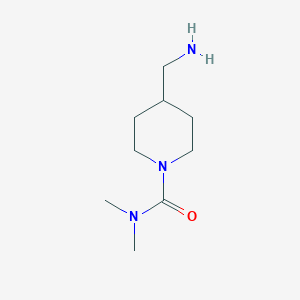
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H12N4O3S and its molecular weight is 328.35. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adsorption and Removal of Contaminants
A novel acrylamide-based monomer featuring pyridine and 1,3,4-oxadiazole moieties, identified as N-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-l)phenyl) acrylamide (POPA), was synthesized for the removal of Co(II) ions from water. The cross-linked resin derived from POPA showed excellent adsorption capacity and was found to be a stable and reusable adsorbent, promising for efficient water treatment applications (Mirzaeinejad & Mansoori, 2018).
Nonlinear Optical Properties and Optical Power Limiting
Research on the third-order nonlinear optical properties of new polymers containing 1,3,4-oxadiazole and thiophene units revealed their potential for optical power limiting applications. These materials exhibited significant nonlinear refractive indices and reverse saturable absorption, indicating good prospects for nanosecond regime optical power limiting in both solution and solid PMMA matrix (Poornesh et al., 2010).
Luminescent Properties and Molecular Structure
Novel chelating ligands incorporating 1,3,4-oxadiazole and acrylic acid units, along with their zinc complexes, were synthesized to study their spectral and luminescent properties. These compounds showed intensive luminescence in the blue-green spectrum, with potential applications in electronic devices due to their high electron transport properties and ability to form excimers (Mikhailov et al., 2018).
Antibacterial Activity
The synthesis of oxadiazolylbenzodioxane derivatives and their evaluation for antibacterial activity showcased the potential of these compounds as effective agents against microbial threats. The study highlights the versatility of the oxadiazole moiety in developing new antimicrobial compounds (Avagyan et al., 2020).
Enantioselective Synthesis
The palladium-catalyzed enantioselective domino Heck/intermolecular C-H bond functionalization led to the synthesis of 3,3-disubstituted oxindoles with excellent enantioselectivities. This methodology, featuring the creation of two C-C bonds and the formation of an all-carbon quaternary stereocenter, demonstrated the utility in the enantioselective synthesis of pharmacologically relevant compounds, including (+)-esermethole (Kong, Wang, & Zhu, 2015).
properties
IUPAC Name |
(Z)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12(4-3-11-2-1-7-23-11)17-9-14-18-15(19-22-14)10-5-6-16-13(21)8-10/h1-8H,9H2,(H,16,21)(H,17,20)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQWVGSYDNCFGF-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)


![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)
![1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2560083.png)